Angiolam A

Antitrypanosomal Selectivity index Neglected tropical diseases

Medicinal chemistry teams focused on antitrypanosomal SAR should procure Angiolam A as the optimal starting scaffold. Its selectivity index of 63.2 (IC₅₀ 1.5 µM against T. b. rhodesiense) exceeds all congeners B–F. Total synthesis (2014) corrected the absolute configuration to the (+)-enantiomer. Sourcing verified material prevents confounded biological interpretation, while the recently identified biosynthetic gene cluster enables precursor-directed derivative synthesis.

Molecular Formula C34H53NO7
Molecular Weight 587.8 g/mol
CAS No. 99267-41-1
Cat. No. B1234096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiolam A
CAS99267-41-1
Synonymsangiolam A
Molecular FormulaC34H53NO7
Molecular Weight587.8 g/mol
Structural Identifiers
SMILESCC1CCC(OC(=O)C(=CC(C(C(C(=O)CCC(NC(=O)CC1=O)C)C)O)C)C)C=CC(C)CCC(C(=CC=C)C)O
InChIInChI=1S/C34H53NO7/c1-9-10-22(3)29(36)17-12-21(2)11-15-28-16-13-23(4)31(38)20-32(39)35-26(7)14-18-30(37)27(8)33(40)24(5)19-25(6)34(41)42-28/h9-11,15,19,21,23-24,26-29,33,36,40H,1,12-14,16-18,20H2,2-8H3,(H,35,39)/b15-11+,22-10-,25-19+
InChIKeyGRCRWFPQJFBHLG-ZXXIUXGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiolam A (CAS 99267-41-1): A Myxobacterial Lactone-Lactam Antibiotic with Defined Antimicrobial and Antiparasitic Selectivity


Angiolam A is a 19-membered macrocyclic lactone-lactam antibiotic (C₃₄H₅₃NO₇, MW 587.8 g/mol) originally isolated from the myxobacterium Angiococcus disciformis (currently reclassified as Pyxidicoccus fallax) strain An d30 in 1985 [1][2]. It belongs to the polyketide–non-ribosomal peptide hybrid natural product class and functions as an inhibitor of prokaryotic protein synthesis [1]. Unlike many myxobacterial metabolites that target the eukaryotic cytoskeleton or mitochondrial respiration, Angiolam A exhibits a narrow Gram-positive antibacterial spectrum combined with recently discovered antitrypanosomal and antiplasmodial activities [3]. Its absolute configuration was corrected through total synthesis in 2014, establishing that the authentic natural product is the (+)-enantiomer with a specific rotation of +24.8 [4].

Why Angiolam A Cannot Be Replaced by In-Class Myxobacterial Metabolites Without Quantitative Comparative Validation


Angiolam A is co-produced alongside structurally and mechanistically unrelated antibiotics—myxothiazol (an antifungal electron transport inhibitor targeting cytochrome bc₁) and tubulysins (picomolar microtubule destabilizers)—within the same Angiococcus disciformis fermentation broth [1]. Even among its own congener series, minor structural modifications produce profound shifts in both potency and selectivity: Angiolam A displays the highest antitrypanosomal activity (IC₅₀ 1.5 µM against T. b. rhodesiense) with a selectivity index of 63.2, whereas its derivative Angiolam B shows >10-fold improved antiplasmodial potency (IC₅₀ 0.3 µM vs. P. falciparum) but substantially reduced selectivity [2]. The originally proposed absolute configuration was proven incorrect by total synthesis; procurement of the wrong enantiomer or a derivative with unvalidated stereochemistry would confound all downstream biological interpretation [3]. Furthermore, the 2024 identification of the angiolam biosynthetic gene cluster in novel producer strains [2] means that sourcing authentic, structurally verified Angiolam A from a defined genetic background is now feasible for reproducible research.

Quantitative Comparative Evidence for Angiolam A Versus Closest Analogs, Co-Produced Metabolites, and Standard-of-Care Controls


Antitrypanosomal Potency and Selectivity: Angiolam A Outperforms All Known Congeners B–F Against Trypanosoma brucei rhodesiense

In a direct within-study comparison of all five angiolam congeners (A, B, C, D, F) against bloodstream-form Trypanosoma brucei rhodesiense (STIB 900), Angiolam A exhibited an IC₅₀ of 1.5 ± 0.6 µM with a selectivity index (SI = IC₅₀ L6 cells / IC₅₀ parasite) of 63.2—the highest both in potency and selectivity among the series. Angiolam B (IC₅₀ 6.3 ± 1.0 µM, SI 4.4), C (IC₅₀ 4.5 ± 0.4 µM, SI 6.8), D (IC₅₀ 4.7 ± 1.9 µM, SI 6.0), and F (IC₅₀ 25.0 ± 1.4 µM, SI 2.0) were all substantially less active and less selective [1]. The authors explicitly noted that 'there is a clear matching between the antitrypanosomal activity and selectivity (A > C > D > B > F)' [1].

Antitrypanosomal Selectivity index Neglected tropical diseases

Antibacterial Mechanism Specificity: Angiolam A Is a Selective Protein Synthesis Inhibitor Distinct from Co-Produced Myxothiazol and Tubulysin

The original producer strain A. disciformis An d30 simultaneously produces three structurally and mechanistically unrelated antibiotics: myxothiazol (an antifungal electron transport inhibitor targeting cytochrome bc₁), angiolam A (a protein synthesis inhibitor), and tubulysin (a microtubule destabilizer) [1]. Angiolam A specifically halted [U-¹⁴C]isoleucine incorporation into protein within 5 minutes of addition to Bacillus thuringiensis cultures (3 µg/mL), while DNA and RNA synthesis continued for a considerable time [1]. In contrast, myxothiazol selectively inhibits the cytochrome b-c₁ segment of the respiratory chain and is primarily antifungal [1]. The minimal inhibitory concentration (MIC) of Angiolam A against sensitive Gram-positive bacteria (Bacillus spp., Clostridium perfringens) was 0.78 µg/mL by serial dilution assay, and 2.5 µg/mL against E. coli permeability mutants; Gram-negative bacteria, yeasts, and fungi were all insensitive [1].

Antibacterial Protein synthesis inhibition Myxobacterial antibiotics

Absolute Configuration Determination via Total Synthesis: Avoiding the Enantiomeric Misassignment That Persisted for Nearly 30 Years

The absolute configuration of Angiolam A as originally proposed in 1985 was incorrect. The 2014 first total synthesis by Gieseler and Kalesse—accomplished in 18 steps employing vinylogous Mukaiyama aldol reactions, conjugate reduction with diastereoselective protonation, and Witzeman macrolactamization—produced synthetic (−)-angiolam A with a specific rotation [α]D of −25.0, whereas authentic natural Angiolam A displayed [α]D of +24.8 [1]. The authors concluded that 'the absolute configuration of angiolam A is opposite from the proposed structure' [1]. This corrected assignment was subsequently validated by independent structural confirmation in 2024 using HRESI-MS (m/z 570.3785 [M-H₂O+H]⁺, Δ = 0.68 ppm) and comprehensive ¹H, ¹³C, HSQC NMR comparison with authentic material [2].

Stereochemistry Total synthesis Quality control

Antiplasmodial Activity: Angiolam A Defines the Baseline Potency Against P. falciparum for Derivative Optimization

Against the chloroquine-sensitive Plasmodium falciparum NF54 strain (proliferative erythrocytic stages), Angiolam A exhibited an IC₅₀ of 2.7 ± 0.5 µM with a selectivity index of 34.9 [1]. This is substantially less potent than the clinical standard chloroquine (IC₅₀ = 0.004 µM), but importantly, certain derivatives achieved significantly improved activity: Angiolam B showed an IC₅₀ of 0.3 ± 0.1 µM (SI 91.6), representing a 9-fold improvement over Angiolam A, while Angiolam C (IC₅₀ 0.6 ± 0.4 µM, SI 53.7) and Angiolam D (IC₅₀ 0.8 ± 0.6 µM, SI 37.1) also outperformed the parent compound [1]. The authors noted that 'the improved biological activities of novel angiolam derivatives against Plasmodium falciparum...display the opportunities of the angiolam scaffold on route to treat protozoal parasitic infections' [1].

Antiplasmodial Malaria Structure-activity relationship

In Vivo Acute Toxicity Profile: A Favorable Safety Margin Versus Co-Produced Cytotoxins

Angiolam A showed no acute toxicity in mice when administered subcutaneously at doses up to 300 mg/kg [1]. This stands in marked contrast to the tubulysins—co-produced by the same A. disciformis strain—which are among the most potent known microtubule-destabilizing cytotoxins, exhibiting IC₅₀ values in the picomolar range against mammalian cells and severe systemic toxicity that limits their therapeutic utility [2]. The bacteriostatic mechanism of Angiolam A, confirmed by the observation that colony-forming units of B. thuringiensis remained constant over several hours after antibiotic addition at 10 µg/mL [1], further distinguishes it from the cytotoxic tubulysins that trigger cell cycle arrest and apoptosis [2].

Acute toxicity Safety pharmacology In vivo tolerability

Biosynthetic Gene Cluster Identification Enables Defined Genetic Sourcing and Engineered Derivative Production

The 2024 study by Walesch et al. identified the angiolam biosynthetic gene cluster (BGC) from two novel Myxococcaceae producer strains (MCy12716 and MCy12733) through whole-genome sequencing and verified its function by targeted gene inactivation [1]. A concise biosynthesis model was devised based on bioinformatic analysis, explaining the assembly logic of the 19-membered lactone-lactam macrocycle from propionate, acetate, and alanine building blocks via hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS-NRPS) enzymology [1]. This contrasts with the original 1985 producer strain An d30, for which no genomic or BGC information was available [2]. The defined genetic background now enables heterologous expression, precursor-directed biosynthesis, and rational engineering of the angiolam scaffold for derivative production [1].

Biosynthesis Genetic engineering Scalability

Validated Research and Procurement Application Scenarios for Angiolam A Based on Quantitative Evidence


Antitrypanosomal Drug Discovery: Use Angiolam A as the High-Selectivity Parent Scaffold for Lead Optimization Against Human African Trypanosomiasis

Based on the direct head-to-head comparison showing Angiolam A's IC₅₀ of 1.5 µM and selectivity index of 63.2 against T. b. rhodesiense—substantially exceeding all congeners B–F (SI range 2.0–6.8) [1]—medicinal chemistry teams should procure Angiolam A as the starting scaffold for SAR-driven optimization of antitrypanosomal agents. The high selectivity index provides a favorable therapeutic window for further analogue synthesis, while the now-available biosynthetic gene cluster enables precursor-directed biosynthesis of focused libraries [1]. The favorable acute toxicity profile (no toxicity at 300 mg/kg sc in mice [2]) supports progression to in vivo efficacy models without preliminary toxicology concerns.

Anti-Malarial Scaffold Benchmarking: Establish Angiolam A as the Baseline Reference for Derivative Improvement Studies Against P. falciparum

The Walesch et al. (2024) dataset establishes Angiolam A (IC₅₀ 2.7 µM against P. falciparum NF54, SI 34.9) as the quantitative baseline from which Angiolam B achieves a 9-fold potency improvement (IC₅₀ 0.3 µM, SI 91.6) [1]. Research groups engaged in anti-malarial natural product discovery should procure both Angiolam A and Angiolam B as paired reference standards, enabling direct benchmarking of any new synthetic or semi-synthetic derivatives against the fully characterized potency range (0.3–2.7 µM) of this scaffold family. The concurrent availability of the biosynthetic gene cluster further allows combinatorial biosynthetic approaches for derivative generation [1].

Bacterial Protein Synthesis Inhibitor Studies: Use Angiolam A as a Defined, Selective Probe Distinct from Co-Produced Myxothiazol and Tubulysin

Mechanism-of-action laboratories studying bacterial translation should specify Angiolam A (rather than crude A. disciformis extracts) to ensure that observed protein synthesis inhibition stems exclusively from Angiolam A and not from co-produced metabolites. The original 1985 characterization demonstrated that Angiolam A at 3 µg/mL completely blocks [U-¹⁴C]isoleucine incorporation within 5 minutes in B. thuringiensis, while DNA and RNA synthesis continue unaffected [1]. This specific, rapid-onset protein synthesis inhibition—combined with the narrow Gram-positive spectrum (MIC 0.78 µg/mL against Bacillaceae and C. perfringens) [1]—makes Angiolam A a valuable chemical probe for dissecting ribosomal inhibition mechanisms, particularly in comparison with broader-spectrum myxobacterial protein synthesis inhibitors such as althiomycin and argyrin [2].

Synthetic Methodology Development and Stereochemical Reference Standardization

The 2014 total synthesis of Angiolam A in 18 steps—featuring vinylogous Mukaiyama aldol reactions, conjugate reduction with diastereoselective protonation, and Witzeman macrolactamization [1]—established the corrected absolute configuration ([α]D = +24.8 for the authentic natural product vs. −25.0 for the synthetic material) [1]. Synthetic chemistry groups developing new methodologies for macrocyclic lactone-lactam construction should use authentic Angiolam A as the stereochemical reference standard to validate their synthetic products. Procurement of verified Angiolam A with documented optical rotation is critical for any publication claiming a new synthetic route, as comparison with the Gieseler–Kalesse 2014 benchmark data is the established method for confirming stereochemical fidelity [1].

Quote Request

Request a Quote for Angiolam A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.